

Sourcing and Application of Hericenone C Analytical Reference Standards

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Compound of Interest

Compound Name: *Hericenone C*

Cat. No.: *B1257019*

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For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on sourcing **Hericenone C** analytical reference standards, along with detailed application notes and experimental protocols for its analysis and use in research and development.

Sourcing Hericenone C Analytical Reference Standards

A reliable supply of high-purity **Hericenone C** is crucial for accurate and reproducible experimental results. Several reputable vendors specialize in phytochemicals and reference standards. When sourcing, it is imperative to obtain a Certificate of Analysis (CoA) to verify the identity and purity of the compound.

Table 1: Suppliers of **Hericenone C** Analytical Reference Standards

Supplier	Product Number	Purity	Available Quantities	Contact Information
LGC Standards	TRC-H229355 (example)	High Purity	Inquire	--INVALID-LINK--
BenchChem	BC12345 (example)	>98%	Inquire	--INVALID-LINK--
Clearsynth	CS-ED-41594	High Quality	Inquire	--INVALID-LINK-- [1]
Biopurify	BP2347	95%~99%	Milligrams to grams	--INVALID-LINK-- [2]
BioCrick	BCX0975	>98%	5mg, 10mg, 20mg, 50mg, 100mg, 200mg, 500mg, 1000mg	--INVALID-LINK-- [3]

Quantitative Data of Hericenone C in Hericium Species

The concentration of **Hericenone C** can vary significantly between different species and strains of Hericium mushrooms, as well as the growth stage.

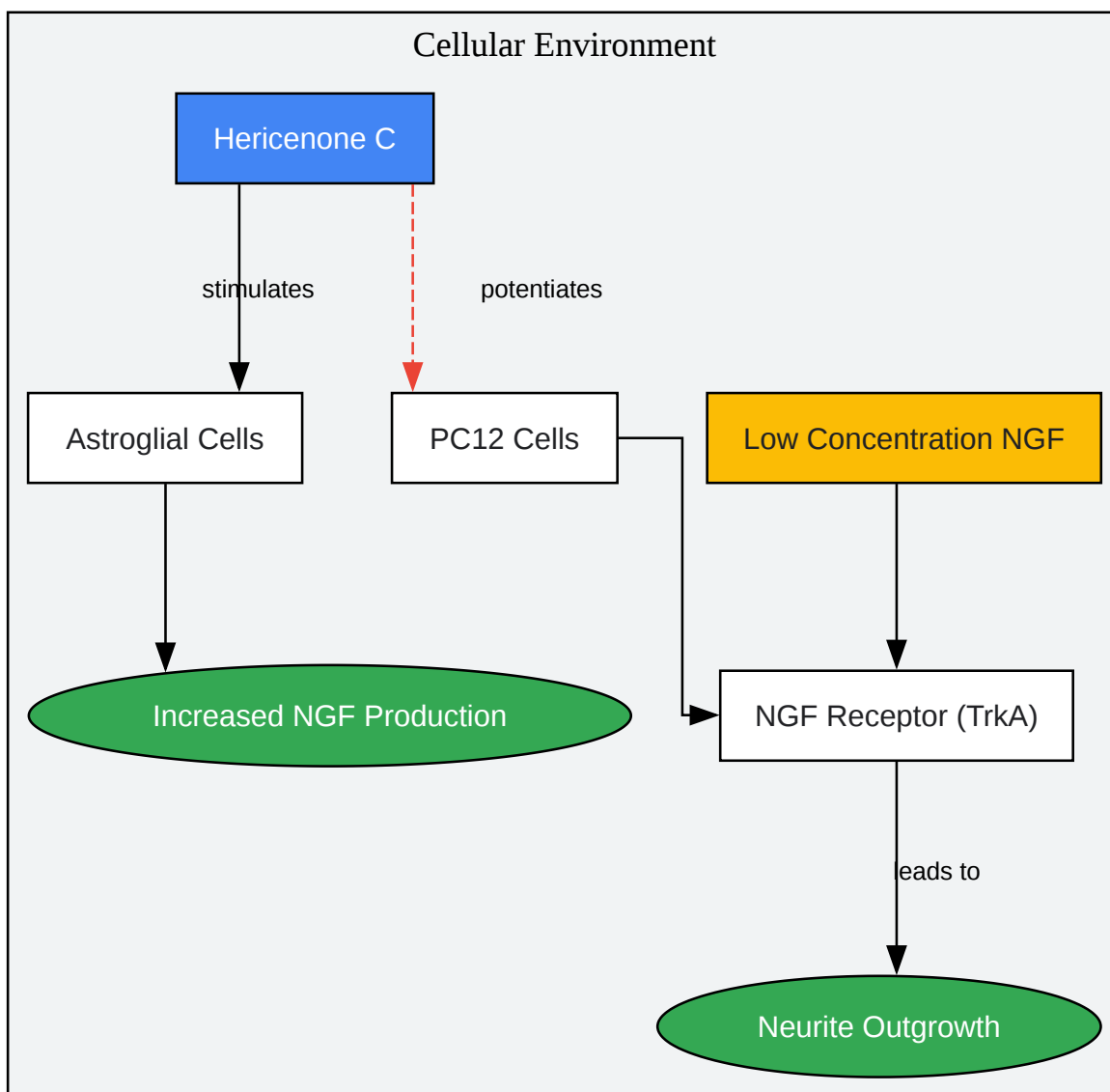
Table 2: Reported Concentrations of **Hericenone C** in Hericium Species

Hericium Species/Strain	Concentration (mg/g dry weight)	Reference
Hericium novae-zealandiae	0.75	[4][5]
Hericium erinaceus (Norugungdenglee-2 strain)	8.289 ± 0.593	[3][4]
Hericium erinaceus (14 days growth)	1.23 ± 0.10	[4]
Hericium erinaceus (Wild Type, H.e.2)	0.760	[6]
Hericium erinaceus (Cultivated, H.e.2)	1.560	[6]
Hericium erinaceus (Wild Type, H.e.1)	0.500	[6]

Application Notes: Neurotrophic and Neuroprotective Effects

Hericenone C is recognized for its potential neurotrophic and neuroprotective properties. While it may not directly stimulate nerve growth factor (NGF) gene expression on its own, it significantly enhances NGF-induced neurite outgrowth.[4] Studies have demonstrated that **Hericenone C**, along with related hericenones, can increase the percentage of neurite-bearing PC12 cells when co-administered with NGF.[4] Furthermore, **Hericenone C** has been reported to stimulate the production of NGF in mouse astroglial cells.[4]

A derivative of **Hericenone C**, deacylhericenone, formed by the removal of the fatty acid side chain, has shown enhanced neuroprotective properties, including increased Brain-Derived Neurotrophic Factor (BDNF) mRNA expression in human astrocytoma cells and greater protection against oxidative stress.[3]



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Figure 1: Proposed signaling pathway of **Hericenone C** in potentiating NGF-induced neurite outgrowth.

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate standard solutions of **Hericenone C** for calibration curves and quantitative analysis.

Materials:

- **Hericenone C** analytical reference standard
- Methanol (HPLC grade)
- Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (for solubility testing)[3]
- Analytical balance
- Volumetric flasks (Class A)
- Micropipettes

Procedure:

- Accurately weigh a precise amount (e.g., 1.0 mg) of **Hericenone C** reference standard using an analytical balance.
- Dissolve the weighed standard in a suitable solvent. Methanol is commonly used for HPLC analysis.[4] **Hericenone C** is also soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]
- Quantitatively transfer the solution to a volumetric flask of appropriate size (e.g., 10 mL) and dilute to the mark with the chosen solvent to obtain a stock solution (e.g., 100 µg/mL).
- Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 20, 50 µg/mL).
- Store stock and working solutions at -20°C in tightly sealed vials, protected from light.[2] It is recommended to prepare fresh solutions for each analysis.[2]

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To quantify the amount of **Hericenone C** in a sample extract.

Instrumentation:

- HPLC system with a Diode Array Detector (DAD) or UV detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μ m)

Reagents:

- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid (0.1%)

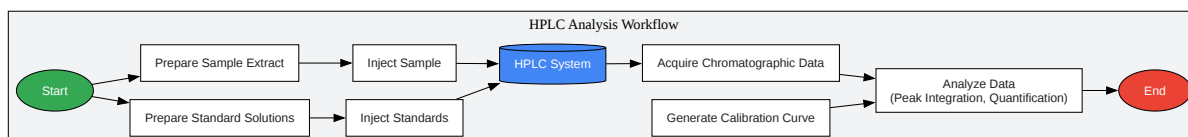
Chromatographic Conditions:[5]

- Mobile Phase: A gradient of Methanol (A) and 0.1% Formic Acid in Water (B)
- Gradient Program:
 - 0-20 min: 50% A
 - 20-30 min: Linear gradient to 100% A
 - 30-55 min: 100% A (isocratic)
 - 55-70 min: Return to 50% A
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 295 nm
- Injection Volume: 10 μ L

Procedure:

- Prepare the sample by extracting the material (e.g., dried mushroom powder) with a suitable solvent such as ethanol.

- Filter the extract through a 0.45 μm syringe filter before injection.
- Inject the prepared standard solutions to generate a calibration curve.
- Inject the sample extract.
- Identify the **Hericenone C** peak in the sample chromatogram by comparing the retention time with that of the standard.
- Quantify the amount of **Hericenone C** in the sample using the calibration curve.



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Figure 2: Experimental workflow for the quantification of **Hericenone C** using HPLC.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for Identification

Objective: To confirm the identity of **Hericenone C** in a sample and elucidate its structure.

Instrumentation:

- UPLC system coupled to a QTOF-MS with a dual ESI source.[4]

Sample Preparation:

- Dissolve the compound in a solvent like methanol.[4]

Analytical Conditions:

- Ionization Mode: Electrospray Ionization (ESI), typically in both positive and negative modes.
- Observation: The deprotonated molecular ion $[M-H]^-$ for **Hericenone C** has been observed at m/z 569.39047.^[4]
- Fragmentation: In studies involving lipase treatment, a deacylated derivative of **Hericenone C** was identified by the deprotonated molecular ion $[M-H]^-$ at m/z 331.1555, corresponding to the loss of the fatty acid side chain (m/z 238).^[4]

Procedure:

- Prepare and inject the sample into the LC-QTOF-MS system.
- Acquire full scan mass spectra in both positive and negative ion modes.
- Perform tandem MS (MS/MS) on the parent ion of interest to obtain fragmentation patterns.
- Compare the accurate mass measurement and fragmentation pattern with that of a **Hericenone C** reference standard or with data from the literature to confirm its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To provide detailed structural information of **Hericenone C**.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz)

Sample Preparation:

- Dissolve the purified compound in a deuterated solvent such as Chloroform-d ($CDCl_3$).

Key 1H -NMR Signals in $CDCl_3$:^[4]

- δ H 12.33 (s): HO-3 proton

- δ H 6.51 (s): H-6
- δ H 0.866 (t, J = 7.04 Hz): Terminal methyl group of the fatty acid chain

Procedure:

- Acquire one-dimensional (^1H , ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.
- Assign the chemical shifts of all protons and carbons by analyzing the various NMR spectra.
- Compare the obtained spectral data with published data for **Hericenone C** to confirm the structure.

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